molecular formula C9H8N2O2 B381911 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 329228-22-0

1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B381911
CAS No.: 329228-22-0
M. Wt: 176.17g/mol
InChI Key: JJKWOCRVMRBLGY-UHFFFAOYSA-N
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Description

“1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone” is a chemical compound with the linear formula C9H8N2O2 . It has a molecular weight of 176.18 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods . One efficient synthetic route for the novel bis-imidazo[1,2-a]pyridine derivatives has been developed using acetic acid and two drops of trifluoroacetic acid at 40-45°C, resulting in 60-72% yields .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H8N2O2 . The compound contains a five-membered heterocyclic moiety .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 176.18 .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone is not fully understood, but it has been proposed that this compound may act by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative diseases, this compound has been shown to protect against oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for studying various biological processes. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other drugs for synergistic effects. Additionally, the potential use of this compound as a diagnostic tool for cancer and neurodegenerative diseases is an area of active research.
Conclusion:
In conclusion, this compound is a small molecule that has been widely studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis method of this compound involves the reaction of 2-aminopyridine with glyoxylic acid in the presence of acetic anhydride. This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection against neuronal damage. While there are some limitations to the use of this compound in lab experiments, there are also several future directions for research in this area.

Synthesis Methods

The synthesis of 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone involves the reaction of 2-aminopyridine with glyoxylic acid in the presence of acetic anhydride. This reaction leads to the formation of this compound as a white crystalline solid with a yield of approximately 60%. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function.

Properties

IUPAC Name

1-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)8-9(13)10-7-4-2-3-5-11(7)8/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKWOCRVMRBLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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